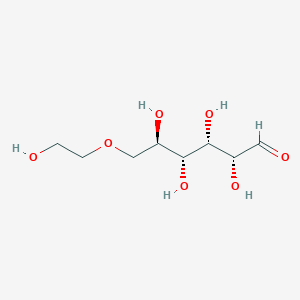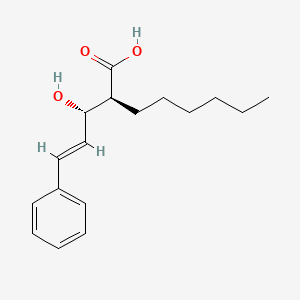![molecular formula C18H19ClN4O B11828434 Quinazolin-2-yl]-4-chloro-phenol](/img/structure/B11828434.png)
Quinazolin-2-yl]-4-chloro-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Amino-butylamino)- is a compound that belongs to the class of organic compounds known as amines. Amines are derivatives of ammonia where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. This compound is characterized by the presence of an amino group attached to a butyl chain, which in turn is connected to another amino group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Amino-butylamino)- typically involves the reaction of butylamine with an appropriate amine precursor under controlled conditions. One common method is the reductive amination of butylamine with a suitable aldehyde or ketone, followed by hydrogenation to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of 2-[4-(2-Amino-butylamino)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium on carbon (Pd/C) as a catalyst in hydrogenation reactions can significantly improve the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Amino-butylamino)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds or amides.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce simpler amines. Substitution reactions can lead to a variety of substituted amines and other derivatives .
Aplicaciones Científicas De Investigación
2-[4-(2-Amino-butylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Amino-butylamino)- involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: A sterically hindered amine with similar reactivity.
2-(Butylamino)ethanol: Another butylamine derivative with comparable properties.
Uniqueness
2-[4-(2-Amino-butylamino)- is unique due to its specific structure, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C18H19ClN4O |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol |
InChI |
InChI=1S/C18H19ClN4O/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23) |
Clave InChI |
KTDRFFCAMFPUFZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene](/img/structure/B11828354.png)
![(2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11828357.png)

![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)



![(2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11828382.png)
![(9R,9aR)-7-methoxy-9a-(2-methylprop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11828387.png)
![(3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828390.png)

![4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate](/img/structure/B11828400.png)

